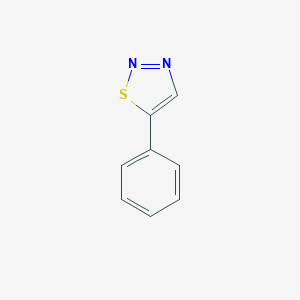

5-Phenyl-1,2,3-thiadiazole

説明

Overview of Five-Membered Aromatic Heterocyclic Systems

Five-membered aromatic heterocycles are fundamental structural motifs in a vast array of organic compounds. globalscientificjournal.com Their unique physicochemical properties and biological effects have established them as key components in numerous clinically effective drugs. nih.gov

Five-membered heterocyclic compounds are of great importance in pharmaceutical and medicinal chemistry. globalscientificjournal.com The incorporation of heteroatoms like nitrogen, oxygen, and sulfur into these aromatic rings enhances their polarity, facilitating interactions such as aromatic stacking and hydrogen bonding. nih.gov This makes them crucial for the development of new therapeutic agents. mdpi.com These rings can improve metabolic stability, solubility, and bioavailability, which are critical factors in drug development. nih.govmdpi.com

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a well-established strategy in drug design. u-tokyo.ac.jpscispace.com Five-membered heterocycles are frequently used as bioisosteres for other chemical groups to enhance a compound's biological activity, selectivity, or pharmacokinetic properties. researchgate.netwikipedia.org For instance, a phenyl ring can often be replaced by a thiophene (B33073) ring to improve efficacy or reduce metabolic breakdown. wikipedia.org The thoughtful application of bioisosteres allows for the modulation of properties like steric size, electronic distribution, and polarity to optimize a drug candidate. nih.gov

Classification and Isomers of Thiadiazoles

Thiadiazoles exist in four main regioisomeric forms, which are distinguished by the positions of the sulfur and two nitrogen atoms in the five-membered ring. isres.orgnih.gov

The four isomers of thiadiazole are:

1,2,3-Thiadiazole (B1210528) : The sulfur atom is at position 1, and the nitrogen atoms are at positions 2 and 3. wikipedia.org

1,2,4-Thiadiazole : The sulfur atom is at position 1, and the nitrogen atoms are at positions 2 and 4. isres.org

1,2,5-Thiadiazole : The sulfur atom is at position 1, and the nitrogen atoms are at positions 2 and 5. mdpi.com

1,3,4-Thiadiazole (B1197879) : The sulfur atom is at position 1, and the nitrogen atoms are at positions 3 and 4. mdpi.com

Of these, the 1,3,4-thiadiazole isomer has been the most extensively studied due to its wide range of therapeutic activities. mdpi.commdpi.com

The different arrangements of the heteroatoms in the thiadiazole isomers lead to variations in their structural and electronic properties. isres.org This structural diversity results in different local polarizations within the molecules, influencing their reactivity and interactions with biological targets. isres.orgmdpi.com The presence of the sulfur atom and two nitrogen atoms imparts a unique electronic character to the ring, making thiadiazoles versatile building blocks in medicinal chemistry. encyclopedia.pub

Historical Context of 1,2,3-Thiadiazole Research

The chemistry of 1,2,3-thiadiazoles has been a subject of study for many years, with several key synthetic methods being developed. The Hurd-Mori reaction, first reported in 1955, is a classical method for synthesizing 1,2,3-thiadiazoles from the reaction of an acylhydrazone with thionyl chloride. wikipedia.orgacs.org Other significant synthetic approaches include the Wolff synthesis and the Pechmann synthesis. researchgate.net Research into 1,2,3-thiadiazoles and their derivatives continues to be an active area, driven by their potential applications in pharmaceuticals and agrochemicals. mdpi.commdpi.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-phenylthiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S/c1-2-4-7(5-3-1)8-6-9-10-11-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTVVTVVBOYKCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171254 | |

| Record name | 5-Phenyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18212-29-8 | |

| Record name | 5-Phenyl-1,2,3-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18212-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-1,2,3-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018212298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Phenyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1,2,3-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 5 Phenyl 1,2,3 Thiadiazole

Ring Cleavage Reactions of 1,2,3-Thiadiazoles

The cleavage of the 1,2,3-thiadiazole (B1210528) ring can be initiated by base, heat, or light, each pathway leading to distinct reactive species and subsequent products.

The reaction of 1,2,3-thiadiazoles with strong bases is a well-established method for ring cleavage, providing a pathway to synthetically useful alkynyl intermediates. researchgate.net This reaction proceeds through a distinct mechanism involving the loss of nitrogen and the formation of a reactive thiolate species. Strong bases such as organolithium compounds (e.g., methyllithium (B1224462), phenyllithium), sodamide, or potassium t-butoxide are typically required to initiate this transformation. researchgate.net

Upon treatment with a strong base, the 1,2,3-thiadiazole ring system undergoes cleavage, which is characterized by the evolution of molecular nitrogen (N₂). researchgate.net This loss of a stable small molecule is a significant thermodynamic driving force for the reaction, facilitating the fragmentation of the heterocyclic ring.

The cleavage of the thiadiazole ring and the extrusion of nitrogen result in the formation of an alkali metal alkynethiolate. researchgate.net For 5-phenyl-1,2,3-thiadiazole, this process yields lithium 2-phenylethynethiolate when an organolithium reagent is used as the base. This intermediate is a powerful nucleophile, with the negative charge localized on the sulfur atom. The in-situ generation of these alkynethiolate anions from stable 1,2,3-thiadiazole precursors is a key feature of this methodology, avoiding the handling of unstable thioketenes. researchgate.net

The generated alkalimetal alkynethiolate is highly reactive and can be trapped by various electrophiles. researchgate.net A common application is the subsequent addition of an alkyl halide, such as methyl iodide, to the reaction mixture. This results in an S-alkylation reaction, producing 1-alkynyl thioethers in good yields. researchgate.net This two-step, one-pot procedure transforms the 1,2,3-thiadiazole ring into a versatile alkyne building block with a thioether functionality. researchgate.net

Table 1: Examples of Base-Mediated Ring Opening and Alkylation of 1,2,3-Thiadiazoles

| 1,2,3-Thiadiazole Precursor | Base | Electrophile (Alkylating Agent) | Final Product | Reference |

|---|---|---|---|---|

| This compound | Methyllithium or Phenyllithium (B1222949) | Methyl Iodide | (Methylthio)phenylacetylene | researchgate.net |

| 4-(1-Adamantyl)-1,2,3-thiadiazole | Strong Base (e.g., n-BuLi) | Benzyl (B1604629) Halides | Alkali metal 2-(1-adamantyl)ethynethiolates trapped with benzyl halides | consensus.app |

| General 1,2,3-thiadiazoles | Organolithium compound | Alkyl or Acyl Halide | 1-Alkynyl thioethers | researchgate.net |

In addition to base-mediated cleavage, the 1,2,3-thiadiazole ring can be opened using thermal or photochemical energy. These reactions also involve the extrusion of nitrogen and lead to the formation of different types of reactive intermediates compared to the base-mediated pathway. rsc.orgresearchgate.net

Photochemical irradiation of 1,2,3-thiadiazoles, such as 4-phenyl-1,2,3-thiadiazole (B1662399), with UV light leads to the extrusion of molecular nitrogen. rsc.orgresearchgate.netrsc.org This process occurs rapidly from the singlet excited state and results in the formation of two key intermediates: thiirenes and thioketenes. rsc.orgresearchgate.netrsc.org

Thiirenes: These are three-membered rings containing a sulfur atom and a carbon-carbon double bond. The collapse of the thiadiazole ring after nitrogen extrusion can directly form the corresponding thiirene (B1235720). rsc.org Phenyl-substituted thiirenes have been observed to have surprising unimolecular stability in solution. rsc.orgrsc.org

Thioketenes: These compounds contain a C=C=S functional group. They are formed through a hetero-Wolff rearrangement, which may occur as a concerted process without the formation of a thiocarbene intermediate. rsc.org

Time-resolved UV-vis and IR transient absorption spectroscopies have been instrumental in detecting these short-lived intermediates. rsc.orgresearchgate.netrsc.org For instance, the photolysis of 4-phenyl-1,2,3-thiadiazole shows a very fast rise (<0.3 ps) of both thiirene and thioketene (B13734457) species. rsc.orgresearchgate.netrsc.org These intermediates can then undergo further reactions, such as dimerization, to yield more stable products like 1,3-dithiole derivatives. rsc.orgresearchgate.net

Table 2: Intermediates from Photolysis of Phenyl-Substituted 1,2,3-Thiadiazoles

| Precursor | Reaction Condition | Primary Intermediates | Observed Properties | Reference |

|---|---|---|---|---|

| 4-Phenyl-1,2,3-thiadiazole (PT) | Photolysis (λex = 266 nm) in solution | Phenylthiirene, Phenylthioketene | Thiirene absorption at ~400 nm in acetonitrile | rsc.orgrsc.org |

| 4,5-Diphenyl-1,2,3-thiadiazole (DPT) | Photolysis (λex = 266 nm) in solution | Diphenylthiirene, Diphenylthioketene | Thiirene absorption at ~440 nm in acetonitrile | rsc.orgrsc.org |

Thermal and Photochemical Reactions of the Ring System

Electrophilic and Nucleophilic Substitution Reactions

The 1,2,3-thiadiazole ring can undergo substitution reactions, with its reactivity being significantly influenced by the nature and position of its substituents. For this compound, a key reaction is the deprotonation of the ring, which facilitates subsequent substitution.

The proton at the 4-position of the this compound ring can be abstracted by strong bases, such as organolithium reagents, a process known as metalation. This reaction generates a lithiated intermediate, 4-(5-Phenyl-1,2,3-thiadiazolyl)lithium, which is a potent nucleophile. This intermediate demonstrates a degree of stability and can subsequently react with an electrophile, such as methyl iodide, to yield a substituted product.

This two-step sequence is an effective method for introducing substituents at the 4-position of the ring. For instance, the reaction of this compound with methyllithium, followed by the addition of methyl iodide, produces 4-methyl-5-phenyl-1,2,3-thiadiazole. The efficiency of this substitution is dependent on the organolithium reagent used.

Research has shown that methyllithium provides a good yield for this reaction. The use of phenyllithium results in a significantly lower yield, while n-butyllithium yields only trace amounts of the desired product. This reactivity pattern highlights the influence of the organolithium reagent's nature on the success of the metalation and subsequent substitution. In contrast to 1,2,3-thiadiazoles that are unsubstituted at the 5-position, which undergo ring cleavage upon reaction with strong bases, the presence of the phenyl group at the 5-position stabilizes the ring and allows for successful metalation at the 4-position.

Table 1: Yield of 4-methyl-5-phenyl-1,2,3-thiadiazole from the reaction of this compound with organolithium reagents followed by methyl iodide.

| Organolithium Reagent | Yield (%) |

|---|---|

| Methyllithium | 64 |

| Phenyllithium | 34 |

| n-Butyllithium | Trace amounts |

Tautomeric Forms and their Influence on Reactivity (if applicable to 1,2,3-isomer)

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. In the context of thiadiazoles, tautomerism is typically relevant for derivatives bearing specific functional groups, such as amino, hydroxyl, or mercapto substituents isres.org. For the parent this compound molecule, which lacks such substituents, there are no significant tautomeric forms reported in the literature that would influence its fundamental reactivity. The aromatic 1,2,3-thiadiazole ring itself is the stable and dominant form.

Stability of the 1,2,3-Thiadiazole Ring System

The 1,2,3-thiadiazole ring possesses a unique stability profile among its thiadiazole isomers wikipedia.org. It is generally considered an aromatic and stable heterocyclic system under many conditions isres.org. However, it is uniquely susceptible to decomposition through the extrusion of molecular nitrogen (N₂), a reaction that can be initiated by heat or light e-bookshelf.de. This property makes 1,2,3-thiadiazoles useful precursors in organic synthesis e-bookshelf.de.

The stability of the ring is also highly dependent on its substitution pattern, particularly in the presence of strong bases. For 1,2,3-thiadiazoles that are unsubstituted at the 5-position, strong bases like organolithium compounds or potassium t-butoxide can induce cleavage of the ring system, accompanied by the evolution of nitrogen gas. However, the presence of a substituent at the 5-position, as in this compound, prevents this ring-cleavage pathway. This allows for reactions like the metalation at the 4-position to occur instead.

Furthermore, aryl-substituted 1,2,3-thiadiazoles have been observed to undergo decomposition under mild basic conditions researchgate.net. The ring can also be degraded through oxidation.

Advanced Characterization and Spectroscopic Analysis of 5 Phenyl 1,2,3 Thiadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For 5-phenyl-1,2,3-thiadiazole, both ¹H and ¹³C NMR provide critical data for structural confirmation.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the phenyl group and the single proton on the thiadiazole ring. The aromatic protons of the phenyl group typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm, due to the deshielding effect of the ring current. These protons often present as a complex multiplet. The sole proton at the C4 position of the 1,2,3-thiadiazole (B1210528) ring is anticipated to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be influenced by the electronic environment of the heterocyclic ring.

Table 4.1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl Protons (Ar-H) | ~ 7.0 - 8.5 | Multiplet (m) |

| Thiadiazole Proton (C4-H) | Specific shift not available | Singlet (s) |

The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, a total of six distinct signals are expected: four for the phenyl ring carbons and two for the thiadiazole ring carbons (C4 and C5). The carbon atom of the phenyl group attached to the thiadiazole ring (ipso-carbon) and the other phenyl carbons would resonate in the typical aromatic region of δ 120-150 ppm. The two carbon atoms of the 1,2,3-thiadiazole ring, C4 and C5, are expected to have distinct chemical shifts, with the C5 carbon directly bonded to the phenyl group appearing further downfield. For 1,2,5-thiadiazoles, carbon signals have been reported in the 130–160 ppm range nih.gov.

Table 4.2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Phenyl Carbons (Ar-C) | ~ 120 - 150 |

| Thiadiazole Carbons (C4, C5) | ~ 130 - 170 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups and vibrational modes within a molecule. The IR spectrum of this compound shows several characteristic absorption bands that confirm its structure nist.gov.

The gas-phase IR spectrum of this compound displays key absorptions corresponding to the vibrations of the aromatic phenyl ring and the heterocyclic thiadiazole ring nist.gov.

Aromatic C-H Stretching: Bands corresponding to the C-H stretching vibrations of the phenyl group are observed above 3000 cm⁻¹.

Aromatic C=C Stretching: Vibrations associated with the carbon-carbon double bonds within the phenyl ring typically appear in the 1600-1450 cm⁻¹ region.

Thiadiazole Ring Vibrations: The 1,2,3-thiadiazole ring system has characteristic skeletal vibrations. General absorptions for 1,2,3-thiadiazoles are found at 1560–1475 cm⁻¹ and 1350–1280 cm⁻¹ (ring skeletal vibrations), as well as bands for ring-breaking and C-H deformations between 1265–950 cm⁻¹ semanticscholar.org.

C-H Out-of-Plane Bending: Strong absorptions in the fingerprint region, particularly below 900 cm⁻¹, are characteristic of the C-H out-of-plane bending of the substituted phenyl ring.

Table 4.3: Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3071 | Medium | Aromatic C-H Stretch |

| 1487 | Medium | Ring Skeletal Vibration |

| 1453 | Strong | Aromatic C=C Stretch |

| 1290 | Strong | Ring Skeletal Vibration |

| 1000 | Strong | C-H In-Plane Bend |

| 763 | Very Strong | C-H Out-of-Plane Bend (Monosubstituted Benzene) |

| 686 | Very Strong | C-H Out-of-Plane Bend (Monosubstituted Benzene) |

Source: Data derived from the NIST Gas-Phase Infrared Database. nist.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. The electron ionization (EI) mass spectrum of this compound has been recorded, confirming its molecular weight nist.gov.

The molecular ion peak (M⁺) is observed at an m/z of 162, which corresponds to the molecular weight of this compound (C₈H₆N₂S) nist.gov. A key fragmentation pathway for 1,2,3-thiadiazole derivatives is the loss of a neutral nitrogen molecule (N₂), which has a mass of 28 amu nih.gov. This fragmentation is a characteristic feature that aids in the identification of this specific heterocyclic system nih.gov. The resulting fragment ion [M - N₂]⁺ at m/z 134 represents the C₈H₆S⁺ species. Another significant fragment is observed at m/z 103, which corresponds to the phenylacetylene (B144264) cation (C₈H₇⁺), likely formed after the loss of HCN from a rearranged intermediate. The base peak in the spectrum is at m/z 77, corresponding to the phenyl cation (C₆H₅⁺).

Table 4.4: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment Ion | Formula |

| 162 | 45% | [M]⁺ (Molecular Ion) | [C₈H₆N₂S]⁺ |

| 134 | 20% | [M - N₂]⁺ | [C₈H₆S]⁺ |

| 103 | 30% | [C₈H₇]⁺ | [C₈H₇]⁺ |

| 77 | 100% | [C₆H₅]⁺ (Base Peak) | [C₆H₅]⁺ |

Source: Data derived from the NIST Mass Spectrometry Database. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4.5: Expected UV-Vis Absorption for this compound

| Transition Type | Expected Absorption Range (λmax, nm) |

| π → π* | ~290 - 320 |

Elemental Analysis

Elemental analysis is a fundamental technique in the characterization of synthesized chemical compounds. It quantitatively determines the percentage composition of elements (primarily carbon, hydrogen, nitrogen, and sulfur in this context) within a sample. This analysis is crucial for verifying the empirical and molecular formula of a compound, thereby confirming its elemental composition and purity. The process typically involves combustion analysis, where the sample is burned in an excess of oxygen, and the resulting gaseous products (such as carbon dioxide, water, and nitrogen oxides) are measured to calculate the percentage of each element.

For this compound, the molecular formula is established as C₈H₆N₂S. nist.govnist.gov Based on this formula, the theoretical elemental composition can be calculated. In research findings, these calculated values are compared against the experimentally determined values obtained from the analysis of a synthesized sample. A close agreement between the calculated and found percentages, typically within a ±0.4% margin, provides strong evidence for the successful synthesis and high purity of the target compound.

The theoretical elemental percentages for this compound are derived from its molecular weight (162.22 g/mol ) and the atomic weights of its constituent elements. nist.govchemeo.com The comparison between these theoretical values and the results from experimental analysis is a critical step in the structural elucidation of the molecule.

Below is a data table presenting the calculated elemental composition of this compound. Experimental values from research studies would be compared against these theoretical percentages to validate the compound's identity.

Table 1: Elemental Analysis Data for this compound (C₈H₆N₂S)

| Element | Symbol | Calculated (%) | Found (%) |

| Carbon | C | 59.24 | |

| Hydrogen | H | 3.73 | |

| Nitrogen | N | 17.27 | |

| Sulfur | S | 19.77 |

Theoretical and Computational Studies of 5 Phenyl 1,2,3 Thiadiazole

Quantum Chemical Calculations

Density Functional Theory (DFT) CalculationsDFT has become a primary tool for investigating the electronic structure and properties of molecules due to its balance of accuracy and computational cost. A typical study would employ a functional, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)) to model the compound.

Geometry Optimization and Molecular StructureThis analysis would determine the most stable three-dimensional conformation of 5-Phenyl-1,2,3-thiadiazole. The calculations would yield key structural parameters. Without specific published data, a hypothetical table of results would look like this:

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | S1-N2 | Data not available |

| N2-N3 | Data not available | |

| N3-C4 | Data not available | |

| C4-C5 | Data not available | |

| C5-S1 | Data not available | |

| C5-C(Phenyl) | Data not available | |

| Bond Angle | N2-S1-C5 | Data not available |

| N3-N2-S1 | Data not available | |

| C4-N3-N2 | Data not available | |

| Dihedral Angle | N3-C4-C5-S1 | Data not available |

Note: This table is for illustrative purposes only. The values are not based on actual computational results for this compound.

HOMO and LUMO Orbital AnalysisThe Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy gap between these frontier orbitals (ΔE = ELUMO – EHOMO) is a key indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap (ΔE) | Data not available |

Note: This table is for illustrative purposes only. The values are not based on actual computational results for this compound.

Hartree-Fock (HF) Method

The Hartree-Fock (HF) method is a fundamental ab initio quantum chemistry approach used to approximate the wave function and energy of a multi-electron system in a stationary state. wikipedia.orginsilicosci.com It is a cornerstone for many advanced electronic structure methods. insilicosci.com The HF method simplifies the complex many-electron problem by assuming that each electron moves in a static electric field created by the nucleus and an average field of all other electrons, rather than accounting for instantaneous electron-electron repulsions. wikipedia.orgusp.br This is also known as the self-consistent field (SCF) method, as it iteratively refines the orbitals and the field they generate until a stable solution (self-consistency) is achieved. wikipedia.orginsilicosci.comusp.br

The core of the HF method is the approximation of the system's exact N-body wave function with a single Slater determinant, which ensures the antisymmetry of the wave function as required for fermions like electrons. wikipedia.orgusp.br By applying the variational principle, a set of coupled equations for the spin-orbitals is derived. wikipedia.org Solving these equations yields the Hartree-Fock wave function and the system's energy.

For this compound, the Hartree-Fock method can be used to calculate various fundamental properties:

Optimized Molecular Geometry: Determining bond lengths, bond angles, and dihedral angles in its ground state.

Electronic Structure: Calculating molecular orbital energies, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Vibrational Frequencies: Predicting the infrared spectrum of the molecule.

While the HF method is computationally efficient, it inherently neglects electron correlation, which can be a significant factor in the accurate prediction of certain molecular properties. wikipedia.org Therefore, it is often used as a starting point for more sophisticated post-Hartree-Fock methods or in conjunction with Density Functional Theory (DFT) for more accurate results. For instance, studies on similar thiadiazole derivatives have shown that while HF provides a good initial geometry, methods like B3LYP often show better agreement with experimental data for vibrational frequencies. researchgate.netresearchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational changes, thermodynamics, and transport properties of molecules, offering insights that are often inaccessible through static modeling alone.

Adsorption Studies (e.g., on metal surfaces)

MD simulations are particularly valuable for investigating the interaction of molecules like this compound with surfaces, such as those of metals. These studies are crucial for applications in fields like corrosion inhibition, where the molecule's ability to form a protective film on a metal surface is key. researchgate.net Simulations can model the adsorption process, revealing the preferred orientation of the molecule on the surface and the nature of the interactions. jchemlett.comtandfonline.com

For thiadiazole derivatives, studies have shown that the presence of heteroatoms (nitrogen and sulfur) and the π-electrons of the aromatic rings play a crucial role in the adsorption process onto metal surfaces like iron or aluminum. jchemlett.comnih.govresearchgate.net The molecule can interact with the surface through these active sites, leading to the formation of a protective layer. researchgate.net

Physical adsorption, or physisorption, is a process where a molecule adheres to a surface through relatively weak intermolecular forces, such as van der Waals forces, without the formation of a chemical bond. jchemlett.com In the case of this compound adsorbing on a metal surface, MD simulations can elucidate the mechanism.

The process typically involves the molecule approaching the surface and orienting itself to maximize favorable interactions. For planar aromatic molecules, a flat or parallel adsorption orientation is common, allowing for maximum contact between the molecule's π-system and the surface. tandfonline.comirb.hr The heteroatoms (S and N) in the thiadiazole ring, possessing lone pairs of electrons, can also interact with the metal surface. jchemlett.comnih.gov The adsorption is driven by the electrostatic attraction and dispersion forces between the molecule and the surface atoms. jchemlett.com Low calculated binding energies are indicative of a physisorption mechanism, governed by these weaker forces. jchemlett.com

The strength of the adsorption is quantified by the binding energy (or adsorption energy), which is the energy released when the molecule adsorbs onto the surface. jchemlett.com In MD simulations, this can be calculated to determine the stability of the adsorbed state.

Table 1: Factors Influencing Adsorption and Binding Energy

| Interaction Type | Contributing Molecular Feature | Description |

|---|---|---|

| Van der Waals Forces | π-electron system (phenyl and thiadiazole rings) | Weak, long-range dispersion forces that are critical for the physical adsorption of the molecule onto the metal surface. irb.hrfz-juelich.de |

Van der Waals forces are the primary driver of physisorption. fz-juelich.de These long-range interactions, although individually weak, become significant when summed over all the atoms of the molecule and the surface. irb.hr For aromatic molecules, the delocalized π-electrons contribute significantly to these dispersion forces, stabilizing the adsorbed complex. irb.hr Studies on the adsorption of similar aromatic molecules on copper surfaces have highlighted that van der Waals interactions are the main force binding the molecule to the surface. irb.hrfz-juelich.de The binding energies associated with physisorption are generally low, indicating that the process is reversible. jchemlett.com

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological or chemical activity. Computational methods are integral to modern SAR, allowing for the prediction of activity and the rational design of new, more potent molecules.

For derivatives of 1,2,3-thiadiazole (B1210528), computational SAR studies have been employed to explore their potential as various therapeutic agents, including anticancer and antiviral agents. mdpi.com These studies typically involve calculating a range of molecular descriptors (properties derived from the molecular structure) and correlating them with experimentally determined biological activity using statistical methods like Quantitative Structure-Activity Relationship (QSAR). researchgate.net

Key aspects of computational SAR for this compound and its derivatives include:

Descriptor Calculation: Quantum mechanical methods are used to calculate electronic descriptors such as HOMO/LUMO energies, dipole moment, and atomic charges. Topological and steric descriptors are also computed. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.gov It helps to understand the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for activity. nih.gov

QSAR Model Development: A mathematical model is built to relate the calculated descriptors to the observed activity. researchgate.netnih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds.

For example, SAR studies on thiadiazole derivatives have shown that substitutions on the phenyl ring can significantly impact their biological activity. mdpi.com An electron-withdrawing group at a specific position might enhance activity, while a bulky group at another position might decrease it due to steric hindrance at the target's binding site. mdpi.commdpi.com Computational analysis helps to rationalize these observations; for instance, a change in the LUMO energy due to a substituent might correlate with the compound's ability to participate in an electron transfer reaction, which could be a key step in its mechanism of action. researchgate.net

Table 2: Common Computational Methods in SAR Studies

| Method | Purpose | Application to this compound |

|---|---|---|

| Molecular Docking | Predicts binding mode and affinity to a biological target. nih.gov | Identifies key interactions with target enzymes or receptors, guiding the design of derivatives with improved binding. nih.gov |

| QSAR | Correlates molecular descriptors with biological activity. researchgate.netnih.gov | Develops predictive models for the activity of new this compound derivatives based on their structural features. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for activity. | Defines the key chemical features of this compound responsible for its biological effects. |

These computational approaches provide a powerful framework for understanding the structure-activity relationships of this compound, accelerating the discovery and optimization of new derivatives for various applications. nih.gov

Biological and Pharmacological Applications of 5 Phenyl 1,2,3 Thiadiazole Derivatives

Medicinal Chemistry of Thiadiazole Scaffolds

The thiadiazole nucleus is a five-membered aromatic ring containing sulfur and two nitrogen atoms. Its unique chemical properties have made it a focal point in medicinal chemistry for the development of novel therapeutic agents.

The 1,2,3-thiadiazole (B1210528) moiety is recognized as a "privileged heterocyclic template" in the fields of medicine and pharmacology. nih.govscielo.br This designation stems from its ability to serve as a versatile structural framework for designing ligands that can interact with a wide range of biological targets, leading to a broad spectrum of biological activities. nih.gov The mesoionic character of the thiadiazole ring allows compounds containing this scaffold to readily cross cellular membranes, enhancing their potential for therapeutic efficacy.

The structural and electronic features of the thiadiazole ring are pivotal to its role in drug discovery. As a bioisostere of pyrimidine (B1678525) and oxadiazole, compounds incorporating the thiadiazole moiety have demonstrated a wide array of pharmacological properties. nih.gov These include anticancer, antiviral, antifungal, antibacterial, and anti-inflammatory activities. mdpi.com The diverse biological profile of thiadiazole derivatives underscores their significance as a foundational scaffold for the development of new therapeutic agents. bepls.com

The pharmacological activity of 1,2,3-thiadiazole derivatives can be significantly modulated by the nature and position of substituents on the heterocyclic and phenyl rings. This structure-activity relationship (SAR) is a critical aspect of medicinal chemistry. For instance, the introduction of specific groups can enhance the anticancer potency of the molecule.

In a series of 4,5-diaryl-1,2,3-thiadiazole derivatives, it was found that the placement of a 3,4,5-trimethoxyphenyl group at the 4th position of the thiadiazole ring resulted in significant cytotoxic activity in multiple cell lines. nih.gov Conversely, when this same group was at the 5th position, the cytotoxic activity was substantially diminished. nih.gov Further studies on 4,5-diaryl-1,2,3-thiadiazoles revealed that a 4-EtOC6H4 substituent at the 5-position of the thiadiazole ring, combined with an ethyl group on the dihydroxyphenyl moiety, produced the most potent inhibitor of human cervical carcinoma (HeLa) and osteosarcoma (U2OS) cell viability. nih.gov Another study on 4,5-diaryl-1,2,3-thiadiazole derivatives as antitumor agents found that the presence of an OMe group at C-4 and a hydrogen at C-3 of the 5-phenyl ring resulted in the highest antitumor activity. mdpi.com Replacing the hydrogen at C-3 with a nitro group led to a decrease in activity. mdpi.com

Specific Biological Activities of 1,2,3-Thiadiazole Derivatives

Research into 1,2,3-thiadiazole derivatives has uncovered their potential in various therapeutic areas, with a significant focus on their application as anticancer agents.

Derivatives of 1,2,3-thiadiazole have shown considerable promise as anticancer agents, exhibiting activity against a range of human cancer cell lines. For example, certain 4,5-diaryl-1,2,3-thiadiazole derivatives, designed as analogs of combretastatin (B1194345) A-4, displayed potent cytotoxicity against human myeloid leukemia (HL-60), human colon adenocarcinoma (HCT-116), and immortalized human microvascular endothelial (HMEC-1) cells. nih.gov

Furthermore, a series of d-ring fused 1,2,3-thiadiazole dehydroepiandrosterone (B1670201) (DHEA) derivatives demonstrated significant antitumor activity against human breast cancer T47D cells. nih.gov The most potent of these compounds exhibited IC50 values comparable to the established anticancer drug adriamycin. nih.gov

A primary mechanism through which 1,2,3-thiadiazole derivatives exert their anticancer effects is by inhibiting the proliferation of cancer cells and inducing programmed cell death, or apoptosis.

Studies on 4,5-diaryl-1,2,3-thiadiazole derivatives that act as combretastatin A-4 analogs have shown that these compounds inhibit tubulin polymerization. nih.gov This disruption of the cellular cytoskeleton leads to an arrest of the cell cycle in the G2/M phase, ultimately preventing cell division and proliferation. nih.gov

In the case of d-ring fused 1,2,3-thiadiazole DHEA derivatives, the most potent compound, in addition to its low IC50 value against T47D breast cancer cells, was also found to induce apoptosis. nih.gov This demonstrates a multi-faceted approach to its anticancer activity.

The following table summarizes the in vitro cytotoxic activity of selected 1,2,3-thiadiazole derivatives against various cancer cell lines.

| Compound Type | Specific Derivative | Cancer Cell Line | Activity (IC50/GI50 in µM) |

|---|---|---|---|

| d-ring fused 1,2,3-thiadiazole DHEA derivative | Compound 22 | Human breast cancer (T47D) | 0.042 |

| d-ring fused 1,2,3-thiadiazole DHEA derivative | Compound 23 | Human breast cancer (T47D) | 0.051 |

| d-ring fused 1,2,3-thiadiazole DHEA derivative | Compound 25 | Human breast cancer (T47D) | 0.058 |

| 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazole | Compound 3e (4-EtOC6H4 at position 5 of thiadiazole and ethyl at position 5 of dihydroxyphenyl) | Human cervical carcinoma (HeLa) | 0.70 |

| 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazole | Compound 3e (4-EtOC6H4 at position 5 of thiadiazole and ethyl at position 5 of dihydroxyphenyl) | Human osteosarcoma (U2OS) | 0.69 |

Anticancer/Antitumor Activity

Specific Cell Lines and Tumor Models

Derivatives of 5-phenyl-1,2,3-thiadiazole have demonstrated notable cytotoxic activity against a panel of human cancer cell lines, indicating their potential as anticancer agents.

In studies involving human breast cancer , these compounds have been evaluated against cell lines such as MCF-7 and T47D. For instance, certain d-ring fused 1,2,3-thiadiazole dehydroepiandrosterone (DHEA) derivatives have shown potent antitumor activity against T47D cells, with IC50 values in the nanomolar range, comparable to the standard drug adriamycin rsc.org. Some of these derivatives displayed considerable selectivity towards T47D cells over other cancer cell lines rsc.org.

Regarding human liver cancer , the HepG2 cell line has been a common model for testing the efficacy of these compounds.

In the context of colon cancer , the HCT-116 cell line has been utilized to assess the anticancer potential of this compound analogs. Pyrazole oxime derivatives incorporating the 1,2,3-thiadiazole ring have demonstrated stronger anticancer activity against HCT-116 cells compared to the standard drug 5-fluorouracil (B62378) rsc.org.

Furthermore, the lung cancer cell line A549 has been employed in screening these derivatives.

In addition to in vitro studies, the in vivo anticancer activity of this compound derivatives has been explored in animal models. Analogs of combretastatin A-4, where the olefin group was replaced with a 1,2,3-thiadiazole ring, significantly reduced tumor growth in a mice S180 sarcoma model rsc.org. The inhibition rate of some of these derivatives was comparable or even higher than that of combretastatin A-4, highlighting their potential for in vivo efficacy rsc.org.

Below is an interactive data table summarizing the anticancer activity of selected this compound derivatives against various cancer cell lines.

| Derivative Type | Cell Line | Cancer Type | IC50/GI50 | Reference Compound |

| D-ring fused DHEA derivative | T47D | Breast | 0.042 - 0.058 µM | Adriamycin (0.04 µM) |

| Pyrazole oxime derivative | HCT-116 | Colon | 6.56 - 7.19 µM | 5-Fluorouracil (29.50 µM) |

| Combretastatin A-4 analog | S180 (in vivo) | Sarcoma | Significant tumor reduction | Combretastatin A-4 |

Antimicrobial Activity

Antibacterial Activity

This compound derivatives have been investigated for their antibacterial properties against a range of pathogenic bacteria. Studies have demonstrated their activity against both Gram-positive and Gram-negative bacteria. For example, certain synthesized heterocyclic compounds containing the 1,2,3-thiadiazole ring have shown activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) nih.gov. The sensitivity of these bacteria to the compounds was confirmed by the formation of inhibition zones in agar (B569324) diffusion assays nih.gov.

The following table provides a summary of the antibacterial activity of selected this compound derivatives.

| Bacterial Strain | Gram Stain | Activity |

| Staphylococcus aureus | Positive | Active |

| Escherichia coli | Negative | Active |

| Pseudomonas aeruginosa | Negative | Active |

Antifungal Activity

The antifungal potential of this compound derivatives has also been a subject of research. These compounds have been screened against various fungal strains, including clinically relevant yeasts and molds. For instance, heterocyclic compounds incorporating the 1,2,3-thiadiazole moiety have demonstrated high activity against Candida albicans, a common cause of fungal infections in humans nih.gov. The antifungal efficacy was determined by measuring the inhibition zones of microbial growth nih.gov.

Furthermore, organotin derivatives of 1,2,3-thiadiazole carboxylates have exhibited significant antifungal activity against plant pathogenic fungi such as P. piricola and Gibberella zeae, suggesting their potential application in agriculture nih.gov.

The table below summarizes the antifungal activity of representative this compound derivatives.

| Fungal Strain | Type | Activity |

| Candida albicans | Yeast | Highly Active |

| P. piricola | Plant Pathogen | Active |

| Gibberella zeae | Plant Pathogen | Active |

Antiviral Activity

Derivatives of 1,2,3-thiadiazole have shown promise as antiviral agents, with research focusing on their activity against a variety of viruses.

Studies have demonstrated that certain 1,2,3-thiadiazole derivatives exhibit inhibitory activity against the Tobacco Mosaic Virus (TMV), a widespread plant pathogen arkat-usa.orgencyclopedia.pub. For instance, 2-(4-methyl-1,2,3-thiadiazolyl)-5-substituted-1,3,4-thiadiazole derivatives have shown a significant percentage of inhibition against TMV arkat-usa.org. Additionally, 1,2,3-thiadiazoles attached to a tetrazole moiety have demonstrated a better effect against TMV than the commercial antiviral agent ribavirin (B1680618) at the same concentration arkat-usa.org.

Anti-HIV Activity

A significant area of investigation for 1,2,3-thiadiazole derivatives has been their potential as anti-HIV agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

A series of 2-(4-(2,4-dibromophenyl)-1,2,3-thiadiazol-5-ylthio)acetamide (TTA) derivatives have been synthesized and evaluated for their anti-HIV-1 activity. Several of these compounds displayed potent activity against HIV-1 replication in MT-4 cells nih.govkuleuven.be. One particular derivative, compound 7c, exhibited an EC50 value of 36.4 nM, making it significantly more potent than the established NNRTIs nevirapine (B1678648) and delavirdine (B1662856) nih.govkuleuven.be. Molecular modeling studies have suggested that these compounds bind to the non-nucleoside inhibitor binding pocket of the HIV-1 reverse transcriptase nih.gov.

Another study focused on thioacetanilide-based 1,2,3-thiadiazole scaffolds, which also demonstrated remarkable anti-HIV activity. One derivative showed an EC50 value of 0.059 µM with a high selectivity index, indicating its potent and specific anti-HIV-1 activity nih.gov.

The table below highlights the anti-HIV-1 activity of key 1,2,3-thiadiazole derivatives.

| Derivative Type | Target | Cell Line | EC50 | Reference Compounds |

| 2-(4-(2,4-dibromophenyl)-1,2,3-thiadiazol-5-ylthio)acetamide | HIV-1 RT | MT-4 | 36.4 nM | Nevirapine, Delavirdine |

| Thioacetanilide-based 1,2,3-thiadiazole | HIV-1 RT | MT-4 | 0.059 µM | Nevirapine, Delavirdine, Efavirenz |

Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazole derivatives has been explored, with studies indicating their ability to inhibit key enzymes involved in the inflammatory cascade. While much of the research has focused on the 1,3,4-thiadiazole (B1197879) isomer, the findings provide a basis for investigating the anti-inflammatory properties of this compound derivatives.

The primary mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms, COX-1 and COX-2. Some thiadiazole derivatives have been identified as selective inhibitors of COX-1 or COX-2 rsc.orgnih.gov. For instance, a series of 5-adamantylthiadiazole-based thiazolidinone derivatives displayed significant inhibition of the COX-1 enzyme with IC50 values in the micromolar range and were more potent than the standard drugs ibuprofen (B1674241) and naproxen (B1676952) nih.gov. Other novel thiadiazole derivatives have been synthesized and evaluated as selective COX-2 inhibitors, showing high potency and selectivity indices compared to celecoxib (B62257) rsc.org.

In vivo studies using the carrageenan-induced rat paw edema model, a standard assay for acute inflammation, have confirmed the anti-inflammatory effects of some thiadiazole derivatives. Certain 2,6-diaryl-imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives have shown better anti-inflammatory activity than the standard drug diclofenac (B195802) in this model nih.gov.

The table below summarizes the anti-inflammatory activity of selected thiadiazole derivatives.

| Derivative Type | Target Enzyme | In Vivo Model | Activity | Reference Compound |

| 5-Adamantylthiadiazole-based thiazolidinone | COX-1 | - | IC50 = 1.08 - 9.62 µM | Ibuprofen, Naproxen |

| Sulfonamide-bearing thiadiazole | COX-2 | Carrageenan-induced paw edema | Potent inhibition | Celecoxib |

| 2,6-Diaryl-imidazo[2,1-b] nih.govnih.govnih.govthiadiazole | - | Carrageenan-induced paw edema | Better than diclofenac | Diclofenac |

Anticonvulsant Activity

Derivatives of thiadiazole have been identified as a promising class of compounds in the search for new antiepileptic drugs with improved efficacy and lower toxicity. Various synthetic derivatives of 1,3,4-thiadiazole have been evaluated for their anticonvulsant properties using standard screening models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests.

One study synthesized a series of 3-[5-substituted phenyl-1,3,4-thiadiazol-2-yl]-2-styryl quinazoline-4(3H)-ones and found several compounds that exhibited anticonvulsant activity in the MES screen. arjonline.org Another series of 2-aryl-5-hydrazino-1,3,4-thiadiazoles was also synthesized and evaluated, with the N-methylhydrazine derivative showing potent anticonvulsant activity in rodent models of grand mal epilepsy without producing neurotoxicity at anticonvulsant doses. arjonline.org The anticonvulsant potential of these compounds is often compared to standard drugs like phenytoin. For instance, a series of 1-(substituted phenyl)-3-[(5-substituted phenyl)-1,3,4-thiadiazol-2-yl]-2-thioxodihydropyrimidine-4,6 (1H,5H)-diones were found to be potent in the MES test and less neurotoxic than phenytoin. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the chemical features that influence anticonvulsant activity. For example, it was observed that compounds with an unsubstituted phenyl ring showed greater protection against convulsions compared to those with methoxy (B1213986) groups at the 3 and 4 positions of the phenyl ring. nih.gov In another study, the introduction of aromatic substituents at the 2-position of the thiadiazole ring, combined with an alkyl group on the hydrazine (B178648) moiety, led to potent compounds. arjonline.org Specifically, substitution at the 2-position of the aromatic ring produced compounds with desirable anticonvulsant activity and reduced neurotoxicity, whereas moving the phenyl group from the 2- to the 4-position resulted in a complete loss of activity. arjonline.org

| Compound Series | Test Model | Key Findings | Reference |

| 3-[5-substituted phenyl-1,3,4-thiadiazol-2-yl]-2-styryl quinazoline-4(3H)-ones | MES, scPTZ | Several compounds showed activity in the MES screen. | arjonline.org |

| 2-Aryl-5-hydrazino-l,3,4-thiadiazoles | Rodent models | N-methylhydrazine derivative was potent with no neurotoxicity. | arjonline.org |

| 1-(substituted phenyl)-3-[(5-substituted phenyl)-1,3,4-thiadiazol-2-yl]-2-thioxodihydropyrimidine-4,6 (1H,5H)-diones | MES | Potent activity and less neurotoxic than phenytoin. | nih.gov |

| 2,5-disubstituted-1,3,4-thiadiazoles | Pentylenetetrazole-induced convulsions | Protection ranged from 0% to 90%. | nih.gov |

| N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine | MES, PTZ | Showed 100% protection at 30 mg/kg in the MES test with no toxicity. | frontiersin.org |

Antiparasitic Activity

The thiadiazole scaffold is a key structural component in various agents developed to combat parasitic diseases like leishmaniasis and malaria. mui.ac.irnih.gov The growing problem of drug resistance has spurred the development of novel antiparasitic drugs, with thiadiazole derivatives emerging as a promising area of research. nih.gov

Leishmaniasis is a disease caused by protozoan parasites of the genus Leishmania. mui.ac.ir Several studies have synthesized and evaluated 1,3,4-thiadiazole derivatives for their in vitro antileishmanial activity against both the promastigote and amastigote forms of Leishmania major. mui.ac.ir

In one study, a series of 2-substituted-thio-1,3,4-thiadiazoles were synthesized. The most active compound demonstrated IC50 values of 44.4 µM and 64.7 µM against promastigotes and amastigotes, respectively, after 24 hours of incubation. mui.ac.ir All synthesized compounds in this series showed good antileishmanial activity against both forms of L. major after 48 and 72 hours of incubation. mui.ac.ir Another study focused on 5-(5-nitroaryl)-2-substitutedthio-1,3,4-thiadiazoles, which all exhibited high activity against L. major promastigotes, with IC50 values ranging from 1.11 to 3.16 μM. tandfonline.com

Furthermore, 5-nitroheteroaryl-1,3,4-thiadiazole derivatives have shown excellent antileishmanial activity with low toxicity. nih.gov For instance, a compound containing a 5-nitrofuran thiadiazole with a propyl benzamidine (B55565) substituent had an IC50 value of 0.08 μM against L. major promastigotes. nih.gov

| Compound Series | Parasite Strain | Activity (IC50) | Reference |

| 2-substituted-thio-1,3,4-thiadiazoles | L. major promastigotes | 44.4 µM (24h) | mui.ac.ir |

| 2-substituted-thio-1,3,4-thiadiazoles | L. major amastigotes | 64.7 µM (24h) | mui.ac.ir |

| 5-(5-nitroaryl)-2-substitutedthio-1,3,4-thiadiazoles | L. major promastigotes | 1.11 - 3.16 μM | tandfonline.com |

| 5-nitrofuran thiadiazole derivative | L. major promastigotes | 0.08 μM | nih.gov |

| (5-nitrofuran-2-yl)-1, 3, 4-thiadiazole-2-yl derivatives | L. major promastigotes | 77.6 - 94 µM | nih.gov |

Malaria, caused by Plasmodium species, remains a significant global health issue. nih.gov Thiadiazole derivatives have been investigated for their potential as antimalarial agents. One notable target for antimalarial drugs is the enzyme carbonic anhydrase found in Plasmodium falciparum (pfCA). A 1,3,4-thiadiazole-2-sulfonamide (B11770387) derivative has demonstrated excellent inhibitory activity against this specific enzyme, highlighting the potential of the thiadiazole scaffold in developing new antimalarial therapies. nih.gov

Enzyme Inhibition (e.g., Carbonic Anhydrase, Cyclooxygenase)

Derivatives of this compound have been shown to be effective inhibitors of various enzymes, including carbonic anhydrases and cyclooxygenases, which are implicated in a range of diseases.

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are metalloenzymes that play a crucial role in physiological processes. Certain isoforms, such as hCA IX and hCA XII, are associated with tumors. A novel sulfamoylphenyl-dihydro-thiadiazole derivative was designed as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and human carbonic anhydrases hCA IX and hCA XII. nih.gov This compound exhibited potent inhibition with IC50 values of 79 nM and 58 nM for hCA IX and hCA XII, respectively. nih.gov Sulfonamides incorporating adamantyl moieties and a 1,3,4-thiadiazole-sulfonamide fragment have also been investigated for their inhibitory activity against various hCA isoforms, including hCA I, II, IX, and XII. unifi.it

Cyclooxygenase Inhibition: Cyclooxygenase (COX) enzymes are key in the pathway that produces prostanoids, which are mediators of pain and inflammation. orientjchem.org There are two main isoforms, COX-1 and COX-2. Non-steroidal anti-inflammatory drugs (NSAIDs) often target these enzymes. orientjchem.org A series of 4-(5-chloro-3-methyl-4-(((5-phenyl-1,3,4-thiadiazol-2-yl)imino)methyl)-1H-pyrazol-1-yl)benzenesulfonamide derivatives were synthesized and evaluated as anti-inflammatory agents. orientjchem.org Two compounds from this series showed significant anti-inflammatory activity and selectivity against the COX-2 enzyme. researchgate.net In another study, 5-adamantylthiadiazole-based thiazolidinone derivatives were identified as effective and selective COX-1 inhibitors, with the three most active compounds having IC50 values of 1.08, 1.12, and 9.62 µM, which were more potent than the standard drugs ibuprofen and naproxen. nih.govsemanticscholar.org

| Enzyme Target | Derivative Series | Key Findings (IC50) | Reference |

| hCA IX | Sulfamoylphenyl-dihydro-thiadiazole | 79 nM | nih.gov |

| hCA XII | Sulfamoylphenyl-dihydro-thiadiazole | 58 nM | nih.gov |

| COX-1 | 5-adamantylthiadiazole-based thiazolidinones | 1.08 µM, 1.12 µM, 9.62 µM | nih.govsemanticscholar.org |

| COX-2 | Pyrazole benzene (B151609) sulphonamides | High selectivity index for two compounds. | researchgate.net |

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in many diseases. Antioxidants can mitigate this damage by neutralizing free radicals. Thiadiazole derivatives have been synthesized and evaluated for their antioxidant potential.

A study involving 1,3,4-thiadiazole linked 4-thiazolidinone (B1220212) derivatives assessed their antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. saudijournals.comresearchgate.net Two of the synthesized compounds, TZD 5 and TZD 3, demonstrated promising antioxidant activity with IC50 values of 27.50 µM and 28.00 µM, respectively, which were comparable to the standard antioxidant ascorbic acid (IC50 of 29.2 µM). saudijournals.comresearchgate.net Another study on phenyl-1,3,4-thiadiazol-2-amine derivatives also reported significant antioxidant activity, with one compound showing 92% inhibition in the DPPH assay, which was higher than the standard, ascorbic acid (90.5%). anjs.edu.iq

| Compound Series | Assay | Key Findings (IC50 / % Inhibition) | Reference |

| 1,3,4-thiadiazole linked 4-thiazolidinone (TZD 5) | DPPH | 27.50 µM | saudijournals.comresearchgate.net |

| 1,3,4-thiadiazole linked 4-thiazolidinone (TZD 3) | DPPH | 28.00 µM | saudijournals.comresearchgate.net |

| Phenyl-1,3,4-thiadiazol-2-amine derivatives | DPPH | Up to 92% inhibition | anjs.edu.iq |

| Ascorbic Acid (Standard) | DPPH | 29.2 µM / 90.5% | saudijournals.comresearchgate.netanjs.edu.iq |

Systemic Acquired Resistance (Plant Activators)

Systemic acquired resistance (SAR) is an innate immunity mechanism in plants that provides long-lasting, broad-spectrum resistance to pathogens. jst.go.jpnih.gov Certain chemicals, known as plant activators, can induce SAR. The 1,2,3-thiadiazole moiety is a key pharmacophore in some of these activators. rhhz.net

Tiadinil (B1663663) (TDL), which is N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, is a plant activator used to control rice blast disease. jst.go.jp It works by inducing the expression of SAR marker genes in plants like tobacco, thereby conferring resistance to a range of pathogens without having direct antimicrobial activity. jst.go.jp The thiadiazole carboxylic acid part of tiadinil is crucial for inducing SAR. jst.go.jp

Research has focused on developing novel 1,2,3-thiadiazole derivatives as potential elicitors with high SAR activity. Two series of thiazole- and oxadiazole-containing thiadiazole derivatives were synthesized, and bioassays showed that three of these compounds displayed better systemic acquired resistance than the commercial activator, tiadinil. nih.gov Similarly, novel plant activators based on a thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate scaffold have been designed and shown to have good efficacy against several plant diseases, with some compounds being more potent than the commercial activator BTH (S-methyl-benzo arjonline.orgnih.govnih.govthiadiazole-7-carbothioate). rhhz.net

Insecticidal Activity

Derivatives of 1,2,3-thiadiazole have been recognized for their potential as insecticidal agents. Research in this area has explored how modifications to the this compound core can influence efficacy against various insect pests.

One area of investigation has been the synthesis of 1,2,3-thiadiazole carboxamide analogues. Studies on these compounds have revealed significant aphicidal activity. For instance, certain derivatives exhibited potent effects, although their insecticidal activity was noted to be less than that of the commercial insecticide pymetrozine. Structure-activity relationship (SAR) studies have provided insights into the chemical features that enhance this activity. It has been observed that the presence of fluoro or difluoro groups on the phenyl moiety can significantly boost the aphicidal potential of these compounds. Conversely, the addition of a methyl group to the phenyl ring has been associated with a decrease in aphicidal activity.

Another notable group of insecticidally active 1,2,3-thiadiazole derivatives are N-tert-butyl-N,N′-diacylhydrazines. When tested against agricultural pests such as Plutella xylostella L. (diamondback moth) and Culex pipiens pallens, these compounds have shown considerable insecticidal potential. In one study, a specific derivative demonstrated a remarkable 79% mortality rate against Plutella xylostella L. at a concentration of 200 μg/mL. This was significantly higher than the 40% mortality rate observed for the reference agent, tebufenozide, under the same conditions. Another compound in the same series showed a 68% mortality rate, highlighting the potential of this chemical class.

Table 1: Insecticidal Activity of Selected 1,2,3-Thiadiazole Derivatives

| Compound Type | Target Insect | Activity | SAR Observations |

| 1,2,3-Thiadiazole Carboxamides | Aphids | Significant aphicidal activity | Fluoro/difluoro groups on the phenyl ring enhance activity; methyl substitution lowers activity. |

| N-tert-butyl-N,N′-diacylhydrazines | Plutella xylostella L. | Up to 79% mortality at 200 μg/mL | - |

| N-tert-butyl-N,N′-diacylhydrazines | Culex pipiens pallens | Moderate to high activity | - |

Analgesic Activity

While the broader class of thiadiazole derivatives has been investigated for analgesic properties, specific research focusing on this compound derivatives in this context is limited in the available literature. General studies on related heterocyclic systems often indicate that the thiadiazole nucleus can be a valuable pharmacophore for developing new analgesic agents, frequently in conjunction with anti-inflammatory effects. However, detailed research findings and quantitative data on the analgesic activity specifically for derivatives of this compound are not extensively documented in the reviewed sources.

Antidiabetic Activity

The potential for thiadiazole derivatives to act as antidiabetic agents has been an area of active research. These investigations, however, have largely centered on the 1,3,4-thiadiazole isomer. This research has explored mechanisms such as the inhibition of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, and interaction with the peroxisome proliferator-activated receptor gamma (PPARγ) nih.govhilarispublisher.comnih.govresearchgate.net.

Despite the promising results for other thiadiazole isomers, there is a notable lack of specific studies on the antidiabetic activity of this compound derivatives in the scientific literature reviewed. Consequently, detailed research findings, data on efficacy, or structure-activity relationships for this particular chemical scaffold in the context of diabetes are not available.

Anti-Helicobacter pylori Activity

Helicobacter pylori is a bacterium implicated in various gastric conditions, and the search for effective treatments is a significant area of pharmaceutical research. While various heterocyclic compounds have been investigated for their potential to inhibit H. pylori, the research has predominantly focused on isomers other than 1,2,3-thiadiazole.

Specifically, numerous studies have detailed the synthesis and potent anti-H. pylori activity of 5-substituted-1,3,4-thiadiazole derivatives researchgate.netnih.govresearchgate.net. These studies have often identified compounds with strong inhibitory responses, even against metronidazole-resistant strains, and have explored the structure-activity relationships that govern their efficacy. The mechanism of action for these related compounds is often linked to the inhibition of bacterial urease, an enzyme crucial for the survival of H. pylori in the acidic environment of the stomach.

However, a review of the available scientific literature did not yield specific research on the anti-Helicobacter pylori activity of derivatives of this compound. Therefore, data on their efficacy, minimum inhibitory concentrations (MICs), or specific mechanisms of action against this bacterium are not documented.

Sedative Activity

Investigations into the central nervous system (CNS) effects of thiadiazole compounds have suggested potential sedative properties. One study on the pharmacological activity of 5-phenyl-1,3,4-thiadiazole (an isomer of the compound of interest) and its amino derivatives noted that these compounds prolong the hypnotic effects of pentobarbitone and other barbiturates in mice nih.gov. This potentiation of sleep-inducing drugs suggests a sedative or CNS depressant effect. The study also noted that these effects occurred at doses that did not significantly affect muscular tone or spontaneous activity nih.gov.

While this provides a preliminary indication that the phenyl-thiadiazole scaffold can interact with CNS targets related to sedation, specific research on the sedative activity of this compound derivatives is not detailed in the reviewed literature. Further studies would be necessary to determine if this particular isomer and its derivatives exhibit similar properties and to elucidate the underlying mechanism of action.

Mechanism of Action Studies

Understanding the mechanism through which a compound exerts its biological effect is crucial for drug development. Molecular docking is a computational technique that plays a significant role in this process by predicting the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and its target protein at the molecular level.

Molecular Docking and Target Interaction

Molecular docking studies have been instrumental in elucidating the potential mechanisms of action for various thiadiazole derivatives across a range of biological activities. These computational analyses have often been used to correlate the chemical structure of a compound with its observed biological activity and to identify key molecular interactions with specific biological targets.

For instance, in the context of antidiabetic activity , docking studies on 1,3,4-thiadiazole derivatives have been performed to understand their interaction with targets like α-glucosidase, α-amylase, and PPARγ researchgate.netnih.govresearchgate.net. These studies have helped to identify crucial hydrogen bonds and hydrophobic interactions between the thiadiazole derivatives and the amino acid residues in the active sites of these proteins, providing a rationale for their inhibitory or agonistic effects.

Similarly, for anti-Helicobacter pylori activity , molecular docking has been employed to investigate the interaction of 1,3,4-thiadiazole derivatives with the active site of H. pylori urease ekb.egjocpr.comunisi.it. These studies have been valuable in explaining the inhibitory mechanism and guiding the design of more potent inhibitors.

In the field of insecticidal activity , docking simulations have been used to explore the binding of thiadiazole derivatives to insect-specific targets, such as acetylcholinesterase (AChE) or other critical enzymes and receptors in the insect nervous system researchgate.netnih.govresearchgate.net.

While molecular docking has been extensively applied to understand the target interactions of other thiadiazole isomers, there is a lack of specific molecular docking studies for this compound derivatives in the reviewed scientific literature for the biological activities discussed in this article. Such studies would be essential to predict their binding modes, identify potential biological targets, and rationalize their structure-activity relationships for insecticidal, analgesic, antidiabetic, anti-H. pylori, and sedative effects.

Role of Heteroatoms in Biological Activity

The biological activity of this compound derivatives is intrinsically linked to the presence and properties of the heteroatoms—one sulfur and two nitrogen atoms—within the five-membered ring. These heteroatoms are fundamental to the molecule's electronic and structural characteristics, which in turn govern its interactions with biological targets.

The nitrogen atoms in the thiadiazole ring can act as hydrogen bond acceptors, a crucial feature for molecular recognition and binding to the active sites of enzymes and receptors. This hydrogen-bonding capability is often essential for the pharmacological action of many drugs.

Furthermore, the introduction of other heteroatoms through substitution on the phenyl ring or the thiadiazole nucleus can dramatically modulate the biological activity. For instance, the substitution with electron-withdrawing groups like halogens (e.g., fluorine, chlorine, bromine) on the phenyl ring has been shown to influence the anticancer and antiviral potential of thiadiazole derivatives. mdpi.com Structure-activity relationship (SAR) studies have indicated that the position and nature of these heteroatom substituents are critical for optimizing the therapeutic efficacy of these compounds. mdpi.com

Membrane Permeability Considerations

The sulfur atom within the thiadiazole ring contributes to the molecule's lipophilicity, which is a key factor in passive diffusion across lipid bilayers. nih.gov The lipophilicity of thiadiazole derivatives can be experimentally determined using techniques like reversed-phase thin-layer chromatography and is often expressed as a log P value. mdpi.com Computational methods are also widely used to predict the lipophilicity of these compounds. nih.gov

Studies on various heterocyclic compounds, including thiadiazoles, have shown that permeability is influenced by a balance of physicochemical properties, including lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors. While higher lipophilicity can improve membrane crossing, excessively high values can lead to poor aqueous solubility and increased metabolic turnover. nih.gov Therefore, the design of this compound derivatives with optimal membrane permeability involves a careful balance of these molecular properties.

Preclinical Studies and Lead Compound Identification

Numerous preclinical studies have highlighted the therapeutic potential of this compound derivatives across various disease models, leading to the identification of several lead compounds with promising activity.

In the realm of oncology, derivatives of this scaffold have demonstrated significant cytotoxic effects against a range of human cancer cell lines. For example, certain 4,5-diaryl-1,2,3-thiadiazole derivatives have been identified as potent anticancer agents. In a study, a derivative with a 3,4,5-trimethoxyphenyl group at the 4th position of the 1,2,3-thiadiazole ring exhibited considerable cytotoxic activity against human myeloid leukemia (HL-60), human colon adenocarcinoma (HCT-116), and immortalized human microvascular endothelial (HMEC-1) cells, with IC50 values in the nanomolar range. nih.gov Two lead compounds from this series significantly reduced tumor growth in a mouse sarcoma model. nih.gov

Other studies have focused on the antiproliferative activity of thiadiazole derivatives against breast cancer cell lines. For instance, a series of 5-(2,5-dimethoxy-phenyl)-2-substituted-1,3,4-thiadiazoles were tested against HT-29 colon cancer and MDA-MB-23 breast cancer cell lines, with some derivatives showing good inhibitory effects. nih.gov

The table below summarizes the preclinical anticancer activity of selected thiadiazole derivatives.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 14c | MCF-7 (Breast) | 2.32 | nih.gov |

| 22d | MCF-7 (Breast) | 1.52 | nih.gov |

| 22d | HCT-116 (Colon) | 10.3 | nih.gov |

| 43 | MCF-7 (Breast) | 1.78 | nih.gov |

| 43 | A549 (Lung) | 4.04 | nih.gov |

Beyond cancer, thiadiazole derivatives have been investigated for other therapeutic applications. For example, 2-amino-5-phenyl-1:3:4-thiadiazole has been studied for its muscle relaxant properties. nih.gov Additionally, novel thiadiazole derivatives have been synthesized and evaluated as anticonvulsant agents in preclinical models like the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) seizure models. nih.gov

Toxicity and Safety Considerations of Thiadiazole Compounds

A critical aspect of drug development is the evaluation of a compound's toxicity and safety profile. For thiadiazole derivatives, this involves assessing their potential cytotoxic effects on normal, non-cancerous cells to determine their therapeutic window.

Several studies have included assessments of the toxicity of thiadiazole compounds against normal cell lines. In some cases, promising anticancer thiadiazole derivatives have shown a favorable safety profile with low toxicity towards normal cells. For instance, some derivatives were tested on a human normal cell line and exhibited selectivity for cancer cells. nih.gov In another study, compounds 14a–c showed good selectivity towards cancer cells, with no cytotoxic effects observed on the normal Vero cell line. nih.gov Similarly, compound 23 was reported to be non-toxic to normal skin fibroblasts, hepatocytes, astrocytes, and neurons. nih.gov

However, not all thiadiazole derivatives display this selectivity. Some compounds that were effective against cancer cell lines were also found to be toxic to normal cells. For example, the thiadiazole derivatives 36a, 36b, and 36d were toxic to normal fibroblast WI-38 cells, with IC50 values in the range of 9.18–29.35 μM. nih.gov Another derivative, 43d, also exhibited cytotoxicity towards normal Hs27 cells. nih.gov

These findings underscore the importance of careful structural modification and comprehensive toxicological screening in the development of thiadiazole-based therapeutic agents. The goal is to design compounds that maximize efficacy against the target disease while minimizing harm to healthy tissues, thereby achieving a favorable risk-benefit ratio. nih.gov

Applications in Materials Science

Optoelectronic Devices

Thiadiazole derivatives are recognized for their utility as components in optoelectronic devices, including Organic Light Emitting Diodes (OLEDs), Organic Photovoltaic cells (OPVs), and Organic Field-Effect Transistors (OFETs). researchgate.net The electron-withdrawing nature of the thiadiazole ring is a key feature in designing these materials. For instance, benzo[1,2-d:4,5-d′]bis( Current time information in Polk County, US.bohrium.comscispace.comthiadiazole) (isoBBT), a related structure, serves as an electron-withdrawing building block for compounds used in OLEDs and organic solar cells. mdpi.com The development of push-pull compounds, which are in high demand for optoelectronic devices, can be achieved through the functionalization of such thiadiazole systems. mdpi.com